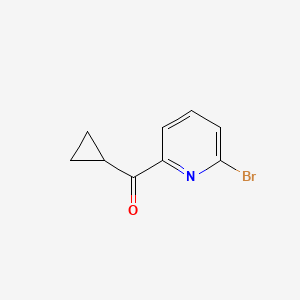

(6-Bromopyridin-2-yl)(cyclopropyl)methanone

Description

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a pyridine-based compound featuring a bromine substituent at the 6-position of the pyridine ring and a cyclopropyl methanone group at the 2-position. Its molecular formula is C₉H₈BrNO, with a molecular weight of 242.07 g/mol.

Propriétés

IUPAC Name |

(6-bromopyridin-2-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFFHOFMHKPCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Grignard Reaction with Methyl 6-Bromopyridine-2-carboxylate

- Methyl 6-bromopyridine-2-carboxylate is dissolved in dry diethyl ether or tetrahydrofuran under inert atmosphere (nitrogen or argon).

- Methylmagnesium iodide or methylmagnesium bromide (3.0 M solution) is added dropwise at 0°C to room temperature.

- The reaction mixture is stirred for 0.5 to 16 hours.

- Quenching with water and acid (2N HCl) followed by extraction with ethyl acetate.

- Organic layers washed with saturated sodium bicarbonate and brine, dried over sodium sulfate.

- Concentration yields 2-(6-bromopyridin-2-yl)propan-2-ol as a yellow oil with yields ranging from 85% to 100%.

Key Data Table: Grignard Addition

| Parameter | Details |

|---|---|

| Starting material | Methyl 6-bromopyridine-2-carboxylate (5 g, 23.1 mmol) |

| Reagent | Methylmagnesium iodide (17 mL, 50.8 mmol) |

| Solvent | Diethyl ether (100 mL) |

| Temperature | 0°C to 20°C |

| Reaction time | 0.5 to 16 hours |

| Workup | Quench with water and 2N HCl, extraction with EtOAc |

| Yield | 85-100% |

| Product | 2-(6-bromopyridin-2-yl)propan-2-ol |

Organolithium Route Using 2,6-Dibromopyridine

- 2,6-Dibromopyridine is treated with n-butyllithium (1.6 M in hexane) in THF at -76°C.

- After lithiation, acetone is added to form the tertiary alcohol.

- Reaction warmed to room temperature, quenched with ammonium chloride solution.

- Extraction with dichloromethane and purification by chromatography.

- Yields reported around 94-98%.

Conversion to this compound

Cyclopropylation via Nucleophilic Substitution or Coupling

- The 2-(6-bromopyridin-2-yl)propan-2-ol intermediate can be converted to the corresponding ketone by oxidation or substitution.

Specific methods include:

- Treatment with boron trifluoride diethyl etherate to induce rearrangement or functional group transformation.

- Use of sulfur trifluoride reagents (DAST or bis-(2-methoxyethyl)amino sulfur trifluoride) to introduce fluorinated analogs or activate for further substitution.

- Palladium or copper-catalyzed cross-coupling reactions with cyclopropyl organometallic reagents or cyclopropyl halides.

Example: Fluorination and Further Functionalization

- 2-(6-bromopyridin-2-yl)propan-2-ol is treated with diethylamino sulfur trifluoride (DAST) in dichloromethane at -78°C to room temperature.

- After workup and purification, fluorinated derivatives are obtained.

- These intermediates can be further transformed into cyclopropyl ketones through carbonylation or coupling with cyclopropyl-containing reagents.

Catalytic Coupling for Final Compound Assembly

- Copper(I) iodide or palladium-catalyzed coupling reactions are employed to connect the 6-bromopyridin-2-yl moiety with cyclopropyl fragments or other heterocycles.

Typical conditions:

- Copper(I) iodide, potassium carbonate, and N,N-dimethylethylenediamine as ligand.

- Solvents such as 1,4-dioxane or ethylene glycol.

- Temperatures from 60°C to 100°C.

- Reaction times from 6 to 18 hours.

- Inert atmosphere (argon or nitrogen).

Yields vary from 47% to 81% depending on conditions and substrates.

Summary Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard addition to methyl 6-bromopyridine-2-carboxylate | Methylmagnesium iodide, diethyl ether, 0-20°C, 0.5-16 h | 85-100 | Produces 2-(6-bromopyridin-2-yl)propan-2-ol |

| Lithiation of 2,6-dibromopyridine + acetone | n-Butyllithium, THF, -76°C to RT, 1.25 h | 94-98 | Alternative route to same intermediate |

| Fluorination with DAST | DAST, dichloromethane, -78°C to RT, 12 h | 33-71 | Functional group activation |

| Copper(I)-catalyzed coupling | CuI, K2CO3, N,N-dimethylethylenediamine, dioxane, 60-100°C, 6-18 h | 47-81 | Coupling with cyclopropyl or related groups |

| BF3·Et2O-mediated rearrangement | BF3·Et2O, MeCN, reflux, 16 h | 26-36 | Rearrangement to amide or ketone derivatives |

Research Findings and Notes

- The Grignard and organolithium routes are well-established for preparing the key tertiary alcohol intermediate with high yields and reproducibility.

- The use of sulfur trifluoride reagents (DAST) allows for selective fluorination, which may be a precursor step toward introducing cyclopropyl ketone functionality.

- Copper and palladium catalysis enable efficient cross-coupling for assembling the final compound, with ligand choice and solvent critical to yield optimization.

- Reaction conditions require strict inert atmosphere and low temperature control to prevent side reactions and decomposition.

- Purification is typically achieved by silica gel chromatography, with monitoring by NMR and mass spectrometry confirming product identity.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Bromopyridin-2-yl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

Substitution: Substituted pyridine derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids and other oxidized products.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a drug candidate due to its unique structure, which may confer specific biological activities. Research indicates that compounds with similar structures have shown promise as enzyme inhibitors and in targeting various biological pathways relevant to diseases such as cancer and infectious diseases.

- Biological Activity : Studies have demonstrated the compound's potential antimicrobial and anticancer properties, making it a subject of interest for therapeutic applications. Its interactions with biological targets such as enzymes or receptors are crucial for understanding its mechanism of action.

-

Organic Synthesis

- Building Block in Synthesis : (6-Bromopyridin-2-yl)(cyclopropyl)methanone serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can be used to create novel compounds with desired biological activities .

- Catalytic Reactions : The compound has been utilized in various catalytic reactions, including cross-coupling reactions that are essential for synthesizing complex heterocycles relevant to drug development. For example, it has been involved in reactions mediated by palladium catalysts under microwave irradiation conditions .

-

Materials Science

- Specialty Chemicals : Its unique chemical properties make this compound suitable for applications in producing specialty chemicals and materials that require specific reactivity profiles or physical properties.

Case Studies

Mécanisme D'action

The mechanism of action of (6-Bromopyridin-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (6-Bromopyridin-2-yl)(cyclopropyl)methanone with three analogous pyridine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Findings

The cyclopropyl group imposes greater steric hindrance than the methyl group in Bis(6-chloro-3-methylpyridin-2-yl)methanone, which may reduce substrate accessibility in catalytic reactions .

Functional Group Influence The methanone group in the target compound is less polar than the methanol group in (6-Bromopyridin-2-yl)methanol, resulting in lower solubility in polar solvents (e.g., water or methanol) . The amino group in [(1S,2S)-2-(6-Aminopyridin-2-yl)cyclopropyl]methanol improves aqueous solubility compared to bromine-substituted analogs, though it reduces stability under oxidative conditions .

Synthetic Accessibility [(1S,2S)-2-(6-Aminopyridin-2-yl)cyclopropyl]methanol achieves high yields (81–92%) via palladium-catalyzed cross-coupling, suggesting that similar methodologies could be adapted for synthesizing this compound . The absence of reported yields for the target compound highlights a gap in current literature, necessitating further optimization of cyclopropane-introduction strategies.

Research Implications and Limitations

While direct data on this compound are scarce, comparisons with structurally related compounds suggest:

- Solubility: Lower polarity compared to methanol derivatives may limit bioavailability in biological applications.

- Synthesis : High-yield routes for cyclopropyl-pyridine hybrids (e.g., ) provide a roadmap for scalable production.

Further studies are needed to validate these hypotheses and explore applications in medicinal chemistry or materials science.

Activité Biologique

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a brominated pyridine ring and a cyclopropyl group attached to a ketone functional group. Its molecular formula is with a molecular weight of 251.13 g/mol. The unique structure enhances its reactivity and biological potential, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets in cancer pathways is currently under investigation .

The biological activity of this compound is believed to be mediated through its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It has shown potential as an agonist at certain serotonin receptors, which could influence mood and anxiety disorders, thereby expanding its therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the compound against several bacterial strains, revealing significant inhibitory effects, particularly against E. coli and S. aureus .

- Anticancer Research : Another study focused on the compound's effects on human cancer cell lines, demonstrating its potential to induce apoptosis in breast cancer cells .

- Pharmacological Evaluation : Research into its pharmacodynamics revealed that the compound interacts with serotonin receptors, suggesting possible applications in treating anxiety and depression .

Q & A

Q. Table 1: Catalyst Systems and Their Impact

| Catalyst System | Reaction Efficiency (%) | Key Role |

|---|---|---|

| Pd(PPh₃)₄/AgNO₃ | 78 | Activates Si–C bonds in silacyclopropanes |

| Ni(COD)₂/dppf | 65 | Tolerates steric bulk in cyclopropane precursors |

| Pd/CuI | 82 | Enhances regioselectivity in cross-couplings |

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm) and cyclopropane protons (δ 1.0–1.5 ppm). Coupling constants (J ≈ 5–8 Hz) confirm cyclopropane geometry .

- X-ray crystallography : Resolves strained cyclopropane-pyridine geometry (e.g., bond angles ~60°) .

- HPLC-MS : Detects impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for silacyclopropane-mediated syntheses?

Methodological Answer:

Discrepancies in yields often arise from:

- Catalyst loading : Higher Pd concentrations (>5 mol%) may deactivate silacyclopropanes via premature Si–C bond cleavage. Titration experiments optimize stoichiometry .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve silacyclopropane stability but reduce Pd activity. Mixed solvent systems (e.g., THF/DMF 3:1) balance reactivity .

- Additives : Silver salts (e.g., AgOTf) mitigate halide poisoning in Pd systems, improving turnover numbers .

Basic: What are the common purification challenges, and how are they addressed?

Methodological Answer:

- Byproduct removal : Silica gel chromatography with hexane/ethyl acetate (4:1) separates unreacted cyclopropane precursors .

- Recrystallization : Use ethanol/water mixtures to isolate pure product, leveraging the compound’s moderate solubility in cold ethanol (2.1 g/100 mL at 4°C) .

Advanced: How does the cyclopropane ring’s strain affect reactivity in ring-opening reactions?

Methodological Answer:

The 55–60° bond angles in the cyclopropane ring drive reactivity:

- Metal-catalyzed ring-opening : Ag or Rh catalysts insert into C–C bonds, forming intermediates for cross-couplings. For example, AgNO₃ promotes silylene transfer to generate silacyclobutanes .

- Nucleophilic attack : Electron-deficient pyridine directs nucleophiles (e.g., amines) to the cyclopropane ring, enabling C–N bond formation. Steric maps (DFT calculations) predict regioselectivity .

Q. Table 2: Reactivity Under Different Catalytic Conditions

| Condition | Product | Yield (%) |

|---|---|---|

| AgNO₃, THF, 80°C | Silacyclobutane derivative | 75 |

| RhCl(PPh₃)₃, DCM, RT | Benzosilole via C–Si bond cleavage | 68 |

Advanced: How are computational methods applied to predict cyclopropane ring stability in this compound?

Methodological Answer:

- DFT calculations : Model bond dissociation energies (BDEs) to assess ring strain (e.g., BDE ~65 kcal/mol for cyclopropane C–C bonds) .

- Molecular dynamics (MD) : Simulate solvent effects on ring-opening kinetics. Polar solvents stabilize transition states via dipole interactions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.